![molecular formula C12H5N5O8 B3839599 2,3,6,7-tetranitro-9H-carbazole](/img/structure/B3839599.png)
2,3,6,7-tetranitro-9H-carbazole
Overview
Description
Carbazole is an aromatic heterocyclic organic compound. It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The list of N-substituted carbazoles is completed with triaryl amine that was applied to N-functionalize side chain of polycarbazoles .Molecular Structure Analysis
The molecular structure of carbazole is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole (equivalent to the 9a–4a double bond in carbazole, respectively) .Chemical Reactions Analysis
Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . Wang et al. have designed and synthesized a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene by Horner-Wadsworth-Emmons reaction .Physical And Chemical Properties Analysis
Carbazole has a molar mass of 167.211 g·mol−1, a density of 1.301 g cm−3, a melting point of 246.3 °C, and a boiling point of 354.69 °C .Mechanism of Action
Safety and Hazards
Future Directions
Carbazole-based polymers and their derivatives have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
properties
IUPAC Name |
2,3,6,7-tetranitro-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)9-1-5-6-2-10(15(20)21)12(17(24)25)4-8(6)13-7(5)3-11(9)16(22)23/h1-4,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGRLKHFWOPITM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3NC2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7-tetranitro-9H-carbazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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